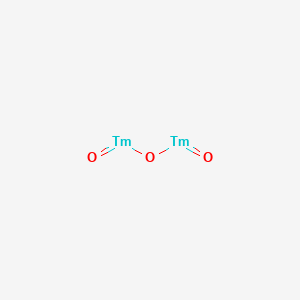
Scandium (Sc) Sputtering Targets
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scandium sputtering targets are high-purity materials used in the deposition of thin films through a process known as sputtering. Scandium, a transition metal with a silvery appearance, is often classified as a non-lanthanide rare earth element. Sputtering targets are essential in semiconductor manufacturing and surface coating technologies, enabling precise control over the composition and properties of the deposited films .
Mecanismo De Acción
Target of Action
Thulium(III) oxide, also known as Thulium oxide or Thulium sesquioxide , is a pale green solid compound with the formula Tm2O3 . It is primarily used in the production of certain specialized materials . .
Scandium (Sc) Sputtering Targets are used in thin film deposition for electronic and optical devices . The primary target of these compounds is the substrate on which the thin film is being deposited .
MFCD00011285, also known as Metoclopramide , is a dopamine antagonist used to treat nausea and vomiting associated with conditions like diabetic gastroparesis and gastroesophageal reflux disease (GERD) . Its primary targets are dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain .
Mode of Action
Thulium(III) oxide’s mode of action is primarily physical rather than biological. It can be prepared by burning thulium metal in air .
This compound work by being bombarded with ions in a process called sputtering. This causes atoms from the target material (Scandium) to be ejected and deposited as a thin film on a substrate .
Metoclopramide exerts its therapeutic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the CTZ . This inhibition prevents the triggering of the vomiting reflex, thus reducing nausea and vomiting .
Biochemical Pathways
Metoclopramide, on the other hand, affects the dopaminergic and serotonergic pathways. By inhibiting D2 and 5-HT3 receptors, it prevents the activation of the vomiting reflex, which is mediated by these pathways .
Pharmacokinetics
Metoclopramide is well-absorbed orally and undergoes minimal first-pass metabolism. It is widely distributed in the body and crosses the blood-brain barrier. It is primarily excreted unchanged in the urine .
Result of Action
The result of Thulium(III) oxide and this compound action is the creation of specialized materials and thin films used in various technological applications .
Metoclopramide’s action results in the reduction of nausea and vomiting, and it can also stimulate gastric emptying .
The action of Metoclopramide can be influenced by factors such as the patient’s renal function (which affects drug excretion) and the presence of other medications that can interact with Metoclopramide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Scandium sputtering targets are typically prepared using high-purity scandium metal. The metal is melted and cast into the desired shape, followed by machining to achieve the final dimensions. The preparation process may involve:
Vacuum Melting: Scandium metal is melted in a vacuum to prevent contamination.
Casting: The molten scandium is cast into molds to form ingots.
Machining: The ingots are machined to the required dimensions and surface finish.
Industrial Production Methods: In industrial settings, scandium sputtering targets are produced using advanced techniques to ensure high purity and uniformity. These methods include:
Hot Isostatic Pressing (HIP): This process involves applying high pressure and temperature to scandium powder, resulting in a dense and uniform target.
Cold Isostatic Pressing (CIP): Scandium powder is compacted at room temperature under high pressure, followed by sintering to achieve the final product.
Análisis De Reacciones Químicas
Types of Reactions: Scandium undergoes various chemical reactions, including:
Oxidation: Scandium reacts with oxygen to form scandium oxide (Sc₂O₃).
Reduction: Scandium oxide can be reduced to scandium metal using reducing agents like calcium or aluminum.
Substitution: Scandium can substitute for other metals in alloys, enhancing their properties.
Common Reagents and Conditions:
Oxidation: Scandium reacts with oxygen at elevated temperatures to form scandium oxide.
Reduction: Scandium oxide is reduced using calcium or aluminum at high temperatures.
Substitution: Scandium is alloyed with metals like aluminum to form scandium-aluminum alloys.
Major Products:
Scandium Oxide (Sc₂O₃): Formed through oxidation.
Scandium Metal: Produced through the reduction of scandium oxide.
Scandium-Aluminum Alloys: Created by substituting scandium in aluminum alloys.
Aplicaciones Científicas De Investigación
Scandium sputtering targets have a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of scandium-doped materials and catalysts.
Biology: Scandium compounds are explored for their potential in biological imaging and diagnostics.
Medicine: Scandium radionuclides are used in theranostic applications, combining diagnostic imaging and therapy.
Comparación Con Compuestos Similares
Scandium sputtering targets are unique due to their ability to significantly enhance the properties of thin films. Similar compounds include:
Yttrium Sputtering Targets: Yttrium is another rare earth element used in sputtering targets, but scandium offers superior mechanical and thermal properties.
Aluminum Sputtering Targets: While aluminum is commonly used, scandium-aluminum alloys provide enhanced strength and corrosion resistance.
Titanium Sputtering Targets: Titanium is used for its strength and biocompatibility, but scandium offers better thermal stability and corrosion resistance.
Scandium sputtering targets stand out due to their exceptional ability to improve the performance of thin films in various applications, making them a valuable material in advanced manufacturing processes.
Propiedades
IUPAC Name |
oxo(oxothuliooxy)thulium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Tm |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEYWFRFCUNVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Tm]O[Tm]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Tm2O3, O3Tm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Thulium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thulium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.867 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

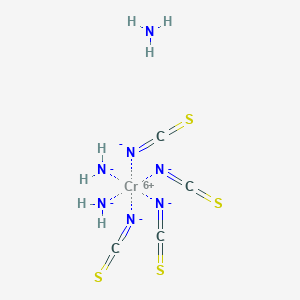
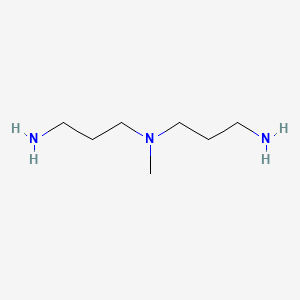
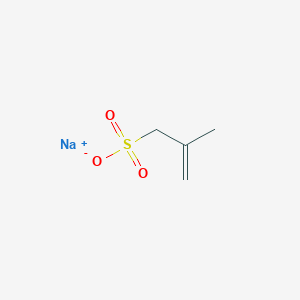
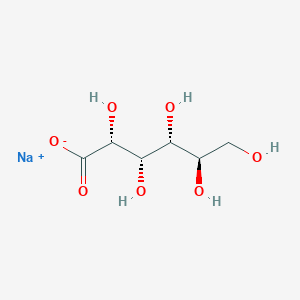
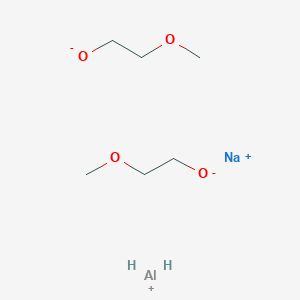
![sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B7799212.png)
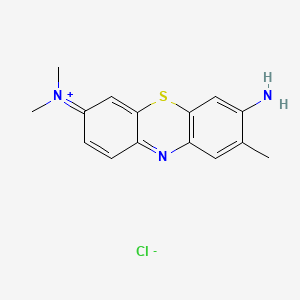

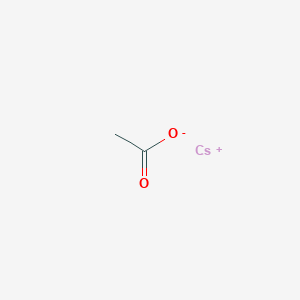
![1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride](/img/structure/B7799233.png)
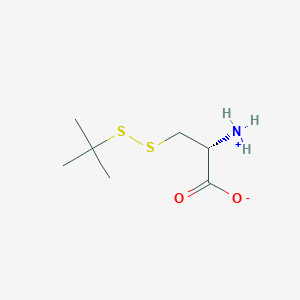

![(2S,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B7799274.png)
